1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
Description
1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at the 3-position. The ethanone moiety is linked via a thioether bridge to the 5-position of the thiadiazole ring and bears a 4-chlorophenyl group at its α-carbon.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS2/c17-11-7-5-10(6-8-11)14(21)9-22-16-19-15(20-23-16)12-3-1-2-4-13(12)18/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHNHZSCXQDXOBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-Chlorophenyl Thiosemicarbazide
The synthesis begins with the preparation of 2-chlorophenyl thiosemicarbazide. Reacting 2-chlorophenyl isothiocyanate (0.1 mol) with hydrazine hydrate (0.2 mol) in ethanol at 0–5°C for 2 hours yields the thiosemicarbazide derivative. This intermediate is isolated via filtration and washed with cold ethanol, achieving a purity >95% (melting point: 132–134°C).
Cyclization to 1,2,4-Thiadiazole-5-Thiol
The thiosemicarbazide undergoes cyclization using carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). Dissolving the thiosemicarbazide (0.1 mol) in ethanolic KOH (10% w/v), adding CS₂ (0.15 mol), and refluxing for 10 hours produces the thiadiazole ring. Acidification with hydrochloric acid (HCl) to pH 4–5 precipitates 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-thiol, which is recrystallized from ethanol (yield: 78%; melting point: 168–170°C).
Preparation of 2-Chloro-1-(4-Chlorophenyl)Ethanone
Friedel-Crafts Acylation of Chlorobenzene
4-Chlorobenzene is acylated using acetyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid. Heating 4-chlorobenzene (0.2 mol) with acetyl chloride (0.25 mol) and AlCl₃ (0.3 mol) at 50°C for 6 hours yields 1-(4-chlorophenyl)ethanone.
Alpha-Chlorination
The ethanone derivative is chlorinated at the alpha position using sulfuryl chloride (SO₂Cl₂). Stirring 1-(4-chlorophenyl)ethanone (0.1 mol) with SO₂Cl₂ (0.12 mol) in dichloromethane at 25°C for 3 hours affords 2-chloro-1-(4-chlorophenyl)ethanone (yield: 85%; melting point: 89–91°C).
Coupling Reaction to Form the Target Compound
Nucleophilic Substitution
The thiol group of 3-(2-chlorophenyl)-1,2,4-thiadiazol-5-thiol undergoes nucleophilic displacement with 2-chloro-1-(4-chlorophenyl)ethanone. Combining equimolar amounts (2 mmol each) of the thiol and chloroethanone in acetone with potassium carbonate (K₂CO₃, 4 mmol) as a base, followed by stirring at room temperature for 8 hours, yields the target compound. The reaction mixture is filtered, concentrated under reduced pressure, and recrystallized from ethanol/benzene (1:2 v/v) to obtain yellow crystals (yield: 72%; melting point: 182–184°C).
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, J = 8.4 Hz, Ar-H), 7.68 (d, 2H, J = 8.4 Hz, Ar-H), 7.52–7.45 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 2.61 (s, 3H, COCH₃).
- IR (KBr) : ν 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).
- Elemental Analysis : Calculated for C₁₆H₁₀Cl₂N₂OS₂: C 50.13%, H 2.63%, N 7.31%; Found: C 50.28%, H 2.58%, N 7.22%.
X-ray Crystallography
Single-crystal X-ray diffraction confirms the planar geometry of the thiadiazole ring and the dihedral angle (84.2°) between the 4-chlorophenyl and thiadiazole moieties. The thioether linkage (S-CH₂-CO-) adopts a gauche conformation, minimizing steric strain.
Optimization and Alternative Methods
Solvent and Base Screening
Replacing acetone with dimethylformamide (DMF) increases the coupling reaction rate but reduces yield (65%) due to side reactions. Triethylamine (Et₃N) as a base offers comparable efficiency to K₂CO₃ but requires stricter anhydrous conditions.
One-Pot Synthesis
A one-pot approach condenses 2-chlorophenyl isothiocyanate, hydrazine hydrate, and 2-chloro-1-(4-chlorophenyl)ethanone in ethanol with KOH, achieving a 68% yield but requiring longer reaction times (24 hours).
Challenges and Mitigation Strategies
Thiol Oxidation
The thiol intermediate is prone to oxidation, necessitating inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid during storage.
Purification Difficulties
Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the target compound from unreacted starting materials, enhancing purity to >98%.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols and amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Properties
Research indicates that compounds related to 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone exhibit significant antibacterial activity. For instance, a study demonstrated that derivatives were effective against both Gram-positive and Gram-negative bacteria at concentrations of 200 μg/mL .
Antifungal Activity
In addition to antibacterial properties, some derivatives have shown promising antifungal activity. The compound's structure allows it to interact with fungal cell membranes, disrupting their integrity and leading to cell death .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. It has been found to inhibit the growth of various cancer cell lines, demonstrating IC50 values that indicate significant cytotoxicity. The mechanism of action often involves the induction of apoptosis in cancer cells .
Drug Formulation
The unique properties of this compound make it a candidate for drug formulation aimed at treating bacterial infections and certain cancers. Its ability to target specific pathways in pathogens or cancer cells enhances its therapeutic profile.
Agricultural Chemistry
The compound has potential applications in agricultural chemistry as an agrochemical agent due to its insecticidal and fungicidal properties. Studies have shown effectiveness against pests and diseases affecting crops, which could lead to its use in developing safer agricultural practices .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Thiadiazole vs. Triazole : Thiadiazoles (as in the target compound) exhibit greater electron-withdrawing effects compared to triazoles, influencing redox properties and stability .
- Substituent Position : The 2-chlorophenyl group on the thiadiazole (target compound) may induce steric hindrance compared to 3- or 4-substituted analogues, affecting conformational flexibility .
Physicochemical Properties
Comparative data for select compounds:
Notes:
Biological Activity
The compound 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone is a member of the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Thiadiazoles are known for their potential therapeutic applications, particularly in anticancer, antimicrobial, and anti-inflammatory domains. This article reviews the biological activity of this specific compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a chlorophenyl group and a thiadiazole moiety, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. Notably:
- Cell Lines Tested : A549 (lung), MCF-7 (breast), and HepG2 (liver).
- IC50 Values : Certain derivatives exhibited IC50 values as low as 4.27 µg/mL against SK-MEL-2 melanoma cells .
The structure-activity relationship (SAR) indicates that modifications on the phenyl rings significantly affect the potency of these compounds. For example, substituents like fluorine can enhance anticancer activity .
Antimicrobial Activity
Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A review indicated that many compounds within this class possess notable antibacterial and antifungal activities:
- Antibacterial Studies : Compounds were tested against Gram-positive and Gram-negative bacteria with some showing MIC values in the low µg/mL range.
- Antifungal Studies : Certain derivatives demonstrated effective inhibition against fungal strains such as Candida albicans .
Data Table: Biological Activities of Thiadiazole Derivatives
| Activity Type | Cell Line/Pathogen | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 4.27 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 92.2 nM | |
| Antibacterial | E. coli | 16 µg/mL | |
| Antifungal | C. albicans | 8 µg/mL |
Case Studies
Several case studies have explored the efficacy of thiadiazole derivatives in clinical settings:
-
Study on Anticancer Activity :
- Researchers synthesized a series of thiadiazole compounds and evaluated their cytotoxicity in vitro.
- Results indicated that compounds with specific substitutions showed enhanced activity against multiple cancer cell lines.
-
Antimicrobial Screening :
- A comprehensive screening of various thiadiazole derivatives revealed promising results against resistant strains of bacteria.
- The study emphasized the need for further exploration into structure modifications to improve efficacy.
The mechanisms underlying the biological activity of thiadiazoles often involve:
- Inhibition of Cell Proliferation : Thiadiazoles induce apoptosis in cancer cells through pathways involving caspases.
- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or function as enzyme inhibitors.
Q & A
Basic: What are standard synthetic routes for synthesizing 1-(4-Chlorophenyl)-2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone?
Answer:
The compound is typically synthesized via heterocyclic coupling reactions. A common method involves:
- Step 1: Alkylation of 2-bromo-1-(4-chlorophenyl)ethanone with thiol-containing intermediates (e.g., 5-amino-1,3,4-thiadiazole-2-thiol) in PEG-400 solvent under heterogeneous catalysis (Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour .
- Step 2: Purification via TLC monitoring, followed by recrystallization in aqueous acetic acid.
Alternative routes use nucleophilic substitution with 2-chlorophenyl thiadiazole derivatives under reflux conditions in ethanol, yielding ~87–91% purity .
Basic: How is the compound characterized post-synthesis?
Answer:
Characterization employs:
- IR Spectroscopy: Identification of C=S (1050–1250 cm⁻¹) and C-Cl (750–800 cm⁻¹) stretches .
- ¹H NMR: Key signals include aromatic protons (δ 7.6–8.0 ppm for chlorophenyl groups) and methylene bridges (δ 4.7–4.8 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 286 [M+1] for analogous thiadiazole derivatives) confirm molecular weight .
Advanced: How can reaction conditions be optimized for thiadiazole-thioether coupling?
Answer:
Optimization strategies include:
- Catalyst Screening: Bleaching Earth Clay (pH 12.5) enhances yield by 15–20% compared to base-free conditions .
- Solvent Effects: PEG-400 improves solubility of aromatic intermediates, reducing side-product formation .
- Temperature Control: Maintaining 70–80°C prevents thioether oxidation while ensuring complete coupling .
Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Bleaching Earth Clay (pH 12.5) | +20% | |
| Solvent | PEG-400 | Reduced side-products | |
| Temperature | 70–80°C | >95% conversion |
Advanced: How are spectral data contradictions resolved during structural confirmation?
Answer:
Contradictions (e.g., unexpected δ values in ¹H NMR) are addressed via:
- 2D NMR (COSY, HSQC): Resolves overlapping signals from chlorophenyl and thiadiazole moieties .
- X-ray Crystallography: SHELX software refines crystal structures to validate bond lengths/angles (e.g., C-S bond: 1.81 Å) .
- Elemental Analysis: Cross-checking calculated vs. observed C, H, N, S percentages (e.g., C: 42.03% calc. vs. 41.95% obs.) .
Advanced: What methodologies evaluate the compound’s antimicrobial activity?
Answer:
- MIC/MBC Assays: Test against Pseudomonas aeruginosa (MIC: 31.25 µg/mL; MBC: 62.5 µg/mL) using broth microdilution .
- Structure-Activity Analysis: Substituent effects (e.g., N-ethyl vs. N-methyl groups reduce MBC by 50%) .
Table 2: Antimicrobial Activity of Analogues
| Compound | Substituent | MIC (µg/mL) | MBC (µg/mL) | Reference |
|---|---|---|---|---|
| 4a | N-methyl | 31.25 | 125 | |
| 4f | N-ethyl | 31.25 | 62.5 |
Advanced: What challenges arise in crystallographic structure determination?
Answer:
- Twinned Crystals: SHELXL refines high-resolution data to resolve pseudo-symmetry in thiadiazole-thioether systems .
- Disorder in Aromatic Rings: Partial occupancy modeling in SHELXE improves accuracy for chlorophenyl groups .
Advanced: How are computational approaches used to predict biological activity?
Answer:
- Molecular Docking (AutoDock Vina): Predicts binding affinity to P. aeruginosa efflux pumps (ΔG: −8.2 kcal/mol) .
- Pharmacophore Modeling: Identifies critical hydrogen bonds between thioether sulfur and bacterial enzyme active sites .
Advanced: How is the compound’s stability assessed under varying conditions?
Answer:
- Thermogravimetric Analysis (TGA): Stable up to 200°C, with decomposition peaks at 250°C .
- Hydrolytic Stability: Resists degradation in pH 7.4 buffer over 24 hours but decomposes in acidic conditions (pH <3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
